Finasteride 2-(2-Methylpropanol)amide, commonly known as finasteride, is a synthetic 4-aza steroid compound that acts as a specific inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in various physiological processes. Finasteride's ability to decrease serum and scalp DHT levels has led to its widespread use in treating conditions like benign prostatic hyperplasia (BPH) and male pattern hair loss246.
Finasteride selectively inhibits the type II 5α-reductase isozyme, which is primarily found in the prostate and hair follicles. By blocking this enzyme, finasteride effectively reduces DHT levels in these tissues without significantly affecting circulating testosterone levels. This selective inhibition allows for the treatment of androgen-dependent conditions while preserving testosterone-dependent functions such as fertility, muscle strength, and libido245. Additionally, finasteride has been shown to down-regulate prostate-specific antigen (PSA) expression by inhibiting the formation of a complex between the androgen receptor and steroid receptor-binding consensus in the promoter of the PSA gene7.
Finasteride has been proven effective in treating men with vertex and frontal male pattern hair loss. Studies have shown a significant increase in hair count and improvements in global photographic assessments for men treated with finasteride. Its efficacy extends to maintaining or improving hair growth over extended periods, with a well-tolerated safety profile19.
In patients with BPH, finasteride has been found to decrease prostate volume significantly, which correlates with a reduction in symptoms and potential long-term benefits. The drug's ability to suppress serum DHT levels without lowering testosterone is particularly advantageous in managing BPH, as it reduces prostate size without affecting other testosterone-dependent processes24.
While primarily used for BPH and hair loss, finasteride has also been explored for its potential in prostate cancer prevention. By altering the hormonal environment within the prostate, finasteride may contribute to antiproliferative properties that could be beneficial in preventing the development or progression of prostate cancer4.
Finasteride has been shown to affect the expression of insulin-like growth factor (IGF)-I and its receptor genes in the prostate, which may contribute to its antiproliferative effects. The drug also influences the levels of IGF binding proteins, which are involved in the regulation of IGF activity and could play a role in the inhibition of prostate growth3.
Despite its effectiveness in men, finasteride has not demonstrated the same efficacy in postmenopausal women with androgenetic alopecia. Clinical trials have shown no significant difference in hair count changes between finasteride and placebo groups in this population8.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6